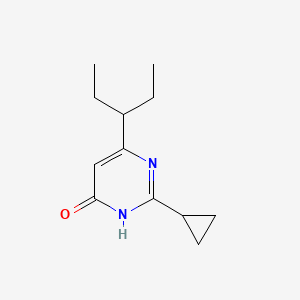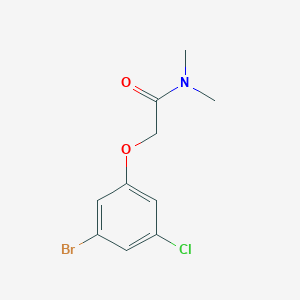
Chlorhydrate de SI-2
Vue d'ensemble
Description
Ce composé a montré un potentiel significatif pour induire la mort des cellules cancéreuses du sein avec des valeurs de CI50 allant de 3 à 20 nanomolaires . Il présente un profil de toxicité et de pharmacocinétique amélioré, ce qui en fait un candidat précieux pour la recherche scientifique et les applications thérapeutiques potentielles .
Applications De Recherche Scientifique
SI-2 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of SRC-3 and its effects on cellular processes . In biology, it is employed to investigate the mechanisms of breast cancer cell death and the role of SRC-3 in cancer progression . In medicine, SI-2 hydrochloride is being explored as a potential therapeutic agent for breast cancer treatment due to its ability to selectively induce cancer cell death without affecting normal cell viability . In industry, it is used in the development of new cancer therapies and drug formulations .
Mécanisme D'action
SI-2 hydrochloride, also known as 1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride, is a potent inhibitor of steroid receptor coactivator-3 (SRC-3) .
Target of Action
The primary target of SI-2 hydrochloride is the steroid receptor coactivator-3 (SRC-3). SRC-3 is a transcriptional coactivator for nuclear receptors and other transcription factors .
Mode of Action
SI-2 hydrochloride interacts with SRC-3 through direct physical interactions, reducing the transcriptional activities and the protein concentrations of SRC-3 in cells .
Biochemical Pathways
It is known that the compound’s inhibition of src-3 can lead to a reduction in the transcriptional activities of nuclear receptors and other transcription factors that src-3 coactivates .
Pharmacokinetics
SI-2 hydrochloride has been reported to have a much improved toxicity and pharmacokinetic profile, with acceptable oral availability . .
Result of Action
Additionally, SI-2 hydrochloride has been shown to decrease cell motility, invasion, and tumor metastasis in certain breast cancer cells .
Action Environment
It is known that the compound has a much improved toxicity profile, suggesting that it may be less affected by certain adverse environmental conditions .
Analyse Biochimique
Biochemical Properties
SI-2 hydrochloride plays a crucial role in biochemical reactions by interacting with SRC-3, a protein that acts as a coactivator for steroid hormone receptors. This interaction leads to a reduction in the transcriptional activity and protein concentration of SRC-3 within cells . The compound’s ability to selectively induce breast cancer cell death with IC50 values in the low nanomolar range (3-20 nM) highlights its potency . Additionally, SI-2 hydrochloride has been shown to decrease cell motility, invasion, and tumor metastasis in breast cancer cells .
Cellular Effects
SI-2 hydrochloride exerts significant effects on various types of cells and cellular processes. In breast cancer cells, it induces apoptosis and attenuates cell migration . The compound influences cell function by reducing the levels of SRC-3, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Notably, SI-2 hydrochloride does not adversely impact the viability of normal cells, making it a promising candidate for targeted cancer therapy .
Molecular Mechanism
The molecular mechanism of SI-2 hydrochloride involves its direct physical interaction with SRC-3. This binding reduces the transcriptional activities and protein concentrations of SRC-3 in cells . The compound selectively induces breast cancer cell death by causing PARP cleavage and reducing SRC-3 protein levels without affecting SRC-3 mRNA levels . This indicates that SI-2 hydrochloride exerts its effects primarily through post-transcriptional mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SI-2 hydrochloride have been observed to change over time. The compound is stable in buffers with pH ≥ 5 and only degrades slightly (less than 5%) at pH 1.6 and 3.0 within 6 hours . Long-term studies have shown that SI-2 hydrochloride causes minimal acute cardiotoxicity and negligible chronic toxicity to major organs . These findings suggest that SI-2 hydrochloride maintains its efficacy and safety profile over extended periods in laboratory conditions .
Dosage Effects in Animal Models
The effects of SI-2 hydrochloride vary with different dosages in animal models. In a breast cancer mouse model, a dosage of 2 mg/kg administered twice daily for 5 weeks significantly inhibited tumor growth . Higher dosages, such as 20 mg/kg, have been used for pharmacokinetic analysis, revealing a half-life of 1 hour and a maximum plasma concentration of 3.0 μM . These studies indicate that SI-2 hydrochloride is effective at inhibiting tumor growth at relatively low dosages, with minimal toxicity observed at higher dosages .
Metabolic Pathways
SI-2 hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s stability in different pH conditions suggests that it undergoes minimal degradation in the body . Additionally, SI-2 hydrochloride’s improved pharmacokinetic profile and acceptable oral availability indicate that it is efficiently metabolized and utilized within the body .
Transport and Distribution
Within cells and tissues, SI-2 hydrochloride is transported and distributed efficiently. The compound’s interaction with SRC-3 and its ability to reduce SRC-3 levels in tumor tissues highlight its targeted distribution . SI-2 hydrochloride’s stability and minimal degradation in various pH conditions further support its effective transport and distribution within the body .
Subcellular Localization
SI-2 hydrochloride’s subcellular localization is primarily within the cytoplasm, where it interacts with SRC-3. This interaction leads to a reduction in SRC-3 protein levels and subsequent induction of apoptosis in cancer cells . The compound’s ability to selectively target SRC-3 within the cytoplasm underscores its potential as a targeted cancer therapy .
Analyse Des Réactions Chimiques
Le chlorhydrate de SI-2 subit diverses réactions chimiques, principalement axées sur son interaction avec SRC-3. Il réduit sélectivement les activités transcriptionnelles et les concentrations protéiques de SRC-3 dans les cellules par le biais d'interactions physiques directes . Les réactifs et conditions courants utilisés dans ces réactions comprennent des concentrations nanomolaires de this compound et des temps d'incubation allant de 12 à 24 heures . Les principaux produits formés à partir de ces réactions comprennent des niveaux réduits de protéines SRC-3 et une apoptose induite dans les cellules cancéreuses du sein .
Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier l'inhibition de SRC-3 et ses effets sur les processus cellulaires . En biologie, il est utilisé pour étudier les mécanismes de mort des cellules cancéreuses du sein et le rôle de SRC-3 dans la progression du cancer . En médecine, le this compound est exploré comme un agent thérapeutique potentiel pour le traitement du cancer du sein en raison de sa capacité à induire sélectivement la mort des cellules cancéreuses sans affecter la viabilité des cellules normales . Dans l'industrie, il est utilisé dans le développement de nouvelles thérapies anticancéreuses et de formulations médicamenteuses .
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction directe avec SRC-3, conduisant à la réduction sélective des activités transcriptionnelles et des concentrations protéiques de SRC-3 dans les cellules . Cette interaction induit l'apoptose dans les cellules cancéreuses du sein en provoquant le clivage de PARP et en réduisant la motilité cellulaire, l'invasion et les métastases tumorales . Les cibles moléculaires et les voies impliquées comprennent la protéine SRC-3 et ses voies de signalisation associées .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de SI-2 est unique en raison de sa forte puissance et de sa sélectivité en tant qu'inhibiteur de SRC-3. Des composés similaires comprennent d'autres inhibiteurs de SRC-3 tels que SI-1 et (E)-SI-2, qui ciblent également SRC-3 mais peuvent avoir des profils pharmacocinétiques et des niveaux de toxicité différents . Le this compound se distingue par son profil de toxicité amélioré et sa biodisponibilité orale acceptable, ce qui en fait un candidat plus prometteur pour les applications thérapeutiques .
Méthodes De Préparation
La synthèse du chlorhydrate de SI-2 implique plusieurs étapes, notamment la formation de la structure de base et des modifications ultérieures pour introduire le groupe chlorhydrate. Les voies de synthèse spécifiques et les conditions de réaction sont brevetées et des informations détaillées ne sont pas facilement disponibles dans les sources publiques . Les méthodes de production industrielles impliquent généralement une synthèse à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés .
Propriétés
IUPAC Name |
1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJHORKRVKALB-VVTVMFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)
![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)







![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)
